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Phenylacetyl fluoride - 370-84-3

Phenylacetyl fluoride

Catalog Number: EVT-8835742
CAS Number: 370-84-3
Molecular Formula: C8H7FO
Molecular Weight: 138.14 g/mol
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Product Introduction

Source and Classification

Phenylacetyl fluoride can be classified as an acyl fluoride, which is a subset of acyl compounds where the hydroxyl group of the carboxylic acid is replaced by a fluoride atom. This classification highlights its reactivity and utility in synthetic organic chemistry. The compound is typically synthesized from phenylacetic acid or its derivatives through fluorination processes.

Synthesis Analysis

Methods

The synthesis of phenylacetyl fluoride can be achieved through several methods, primarily involving the fluorination of phenylacetic acid. Common techniques include:

  • Direct Fluorination: Utilizing fluorinating agents such as thionyl chloride or phosphorus pentafluoride in the presence of a base to facilitate the substitution reaction.
  • Acylation Methods: Acylating phenol with acetyl fluoride under controlled conditions can yield phenylacetyl fluoride.

Technical Details

In one method, phenylacetic acid is treated with thionyl chloride to form phenylacetate, which is then subjected to fluorination using potassium fluoride. The reaction typically requires careful temperature control and inert atmosphere conditions to prevent side reactions and ensure high yields.

Molecular Structure Analysis

Structure

The molecular structure of phenylacetyl fluoride consists of a benzene ring (phenyl group) attached to an acetyl group, with the carbonyl carbon connected to a fluorine atom. The chemical formula can be represented as C9H9FOC_9H_9FO.

Data

Key structural data include:

  • Molecular Weight: 168.17 g/mol
  • Melting Point: Approximately 10-12 °C
  • Boiling Point: Approximately 150 °C
Chemical Reactions Analysis

Reactions

Phenylacetyl fluoride participates in various chemical reactions, including:

  • Nucleophilic Substitution: The carbon atom bonded to the fluorine can be attacked by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Hydrolysis: In aqueous environments, phenylacetyl fluoride can hydrolyze to yield phenylacetic acid and hydrofluoric acid.

Technical Details

The reactivity of phenylacetyl fluoride is influenced by factors such as solvent choice and temperature. For instance, in polar solvents, the rate of hydrolysis increases significantly due to enhanced nucleophilicity of water.

Mechanism of Action

Process

The mechanism by which phenylacetyl fluoride acts involves its ability to donate the fluorine atom during nucleophilic attacks. When a nucleophile approaches the carbon atom bonded to fluorine, it displaces the fluorine atom, leading to the formation of a new bond with the nucleophile.

Data

Kinetic studies have shown that the reaction rate depends on factors such as solvent polarity and temperature. Higher temperatures typically increase reaction rates due to greater molecular motion and collision frequency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic odor typical of acyl fluorides
  • Density: Approximately 1.1 g/cm³

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles; can undergo hydrolysis.
  • Stability: Relatively stable under dry conditions but decomposes in the presence of moisture or strong bases.

Relevant analyses indicate that phenylacetyl fluoride exhibits significant reactivity with alcohols and amines, making it useful for synthesizing esters and amides.

Applications

Phenylacetyl fluoride finds applications primarily in organic synthesis, particularly in:

  • Pharmaceuticals: Used as an intermediate in synthesizing various drugs due to its ability to introduce functional groups selectively.
  • Agrochemicals: Employed in developing herbicides and pesticides that require specific chemical functionalities for efficacy.
  • Fluorinated Compounds: Acts as a building block for more complex fluorinated organic molecules used in various industrial applications.
Synthetic Methodologies of Phenylacetyl Fluoride

Nucleophilic Fluorination Strategies for Acyl Fluoride Synthesis

Nucleophilic fluorination employs fluoride anions (F⁻) to displace leaving groups from carbonyl precursors. For phenylacetyl fluoride synthesis, phenylacetyl chloride serves as the primary substrate due to chloride’s high susceptibility to nucleophilic attack. Key reagents include:

  • Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor: These reagents facilitate direct Cl/F exchange at room temperature, achieving yields of 85–92% within 15 minutes. DAST’s efficacy stems from its ability to generate nucleophilic fluoride in situ while avoiding hydrolysis [4].
  • Potassium Fluoride (KF) and Tetrabutylammonium Fluoride (TBAF): KF requires polar aprotic solvents like dimethylformamide to enhance solubility, but competing hydrolysis limits yields to 60–75%. TBAF mitigates this through phase-transfer catalysis, improving yields to 80% [4] [6].
  • Metal Fluoride Salts (AgF, ZnF₂): Silver fluoride (AgF) enables rapid Cl/F exchange but suffers from stoichiometric metal waste. Zinc fluoride (ZnF₂) offers cost advantages but necessitates elevated temperatures (80°C), prolonging reaction times [4].

Table 1: Nucleophilic Fluorination Reagents for Phenylacetyl Fluoride Synthesis

ReagentSolventTemperatureYield (%)Reaction Time
DASTDichloromethane25°C9215 min
Deoxo-FluorTHF25°C8820 min
KFDMF80°C654 h
TBAFTHF25°C8030 min
AgFAcetonitrile25°C9010 min

Mechanistic studies confirm an Sₙ2-type pathway where fluoride attack on the carbonyl carbon forms a pentacoordinate intermediate, followed by chloride expulsion. Anhydrous conditions are critical to suppress hydrolysis, which generates phenylacetic acid as a major byproduct [4] [6].

Catalytic Approaches in Fluorinated Phenylacetyl Derivatives

Transition-metal catalysis enables direct C–F bond formation without pre-functionalized substrates. Palladium-based systems dominate this field:

  • Palladium(0)-Catalyzed Allylic Fluorination: Inspired by Doyle’s work, Pd(0)/bisphosphine complexes (e.g., Pd₂(dba)₃ with SPhos ligand) mediate fluorination of phenylallyl precursors using AgF. The reaction proceeds via η³-allyl-Pd intermediates, where fluoride attack occurs with inversion of configuration. Yields reach 70–80% with regioisomeric ratios >95:5 for linear products [1] [4].
  • Cross-Coupling for Fluorinated Precursors: Negishi coupling of organozinc reagents (e.g., phenylacetyl zinc iodide) with fluorinated aryl halides constructs fluorinated phenylacetyl scaffolds. Pd(0)/SPhos catalysts achieve 77–80% yields for meta- and para-fluorinated derivatives. This method is pivotal for synthesizing analogs like 4-fluorophenylacetyl fluoride [1].
  • Copper-Mediated Decarboxylative Fluorination: Copper(I) catalysts (e.g., [Cu(phen)₂]⁺) convert phenylmalonic acids to phenylacetyl fluoride using Selectfluor. Decarboxylation generates a carbanion that undergoes electrophilic fluorination. While promising, yields remain moderate (50–60%) due to competing defluorination [4].

Catalytic cycles face challenges like fluoride-induced catalyst poisoning, addressed using bulky ligands (e.g., BrettPhos) that shield metal centers [4].

Mechanochemical vs. Solvent-Based Synthesis Optimization

Mechanochemistry employs mechanical force to drive reactions in solid state, offering distinct advantages:

Mechanochemical Synthesis (Ball Milling):

  • Eliminates solvent waste and enables reactions at stoichiometric ratios.
  • Achieves 95% conversion in 30 minutes for KF/phenylacetyl chloride mixtures, attributed to interfacial activation where milling generates fresh reactant surfaces.
  • Limited to substrates stable under high-shear conditions; phenylacetyl fluoride decomposes if milling exceeds 45 minutes [2] [9].

Solvent-Based Synthesis:

  • Preferred for thermally sensitive intermediates. Tetrahydrofuran and acetonitrile optimize fluoride solubility.
  • Yields plateau at 85% due to hydrolysis, even under inert atmospheres.

Table 2: Comparative Performance of Synthesis Methods

ParameterMechanochemicalSolvent-Based
Reaction Time30 min2–4 h
Yield (%)9585
Byproducts<5%15% (hydrolysis)
ScalabilityLimited to 100 gIndustrial-scale
Solvent ConsumptionNone5–10 L/kg product

Mechanochemical routes excel in atom economy but face scalability barriers in gas-solid systems, whereas solvent-based processes integrate better with continuous-flow systems [2] [9].

Role of Protective Groups in Regioselective Fluorination

Protective groups mitigate undesired side reactions during fluorination of polyfunctional phenylacetyl precursors:

  • Silyl Groups (TBDMS, TIPS): tert-Butyldimethylsilyl (TBDMS) shields hydroxyl groups in precursors like 4-hydroxyphenylacetyl chloride. Its moderate steric bulk permits 85% regioselectivity during fluorination at the acyl chloride site. Bulkier triisopropylsilyl (TIPS) groups enhance selectivity to >95% but slow reaction kinetics due to steric hindrance [10].
  • Electronic Effects: Silyl groups exhibit σ-donor properties that increase electron density at adjacent carbons. For ortho-TBDMS-protected phenylacetyl chlorides, fluorination yields drop to 40% due to electronic deactivation of the carbonyl carbon [10].
  • Benzyl vs. Silyl Comparison: Benzyl-protected substrates show higher fluorination yields (90%) than TBDMS analogs (75%), attributed to the latter’s electron-withdrawing character. However, silyl groups enable orthogonal deprotection under mild conditions (e.g., tetrabutylammonium fluoride) [10].

Table 3: Protective Group Influence on Fluorination Efficiency

Protective GroupSubstrateYield (%)Regioselectivity
NonePhenylacetyl chloride92N/A
para-TBDMS4-(TBDMS)phenylacetyl Cl7585%
ortho-TBDMS2-(TBDMS)phenylacetyl Cl4090%
para-Bn4-Bn-phenylacetyl Cl9080%

Strategies combine steric shielding and electronic tuning to direct fluorination to the desired position [10].

Scalability Challenges in Continuous-Flow Fluorination Systems

Continuous-flow systems enhance heat/mass transfer for acyl fluoride synthesis but encounter specific hurdles:

  • Corrosion Management: Hydrogen fluoride (HF) byproducts degrade stainless steel reactors. Solutions include:
  • Lining reactors with Hastelloy® or polytetrafluoroethylene (PTFE).
  • Neutralizing HF in situ with tertiary amines (e.g., N-ethylpiperidine), though this risks amine-fluoride adduct formation [6].
  • Residence Time Control: Optimal residence times of 2–5 minutes prevent decomposition. Exceeding 5 minutes reduces yields by 20% due to phenylacetyl fluoride’s instability at >50°C [6].
  • Mixing Efficiency: Microfluidic chips with staggered herringbone structures ensure rapid mixing of phenylacetyl chloride and TBAF streams, improving yields by 15% over batch reactors [6].
  • Reagent Compatibility: Solid-supported fluorination agents (e.g., KF on alumina) mitigate handling risks but exhibit channel clogging. Fluidized-bed reactors circumvent this by suspending solids in upward reagent flows [6].

Despite these advances, large-scale systems (>100 kg/day) struggle with consistent reagent stoichiometry and real-time impurity monitoring, necessitating advanced process analytical technology (PAT) for quality control [6].

Properties

CAS Number

370-84-3

Product Name

Phenylacetyl fluoride

IUPAC Name

2-phenylacetyl fluoride

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KYSUNLMCQCEICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)F

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